
1-Boc-3-formyl-5-methoxy-7-methyl-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole typically involves the protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group, followed by formylation and methylation reactions. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize yield optimization, cost-effectiveness, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like halogens, alkylating agents, or acylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions lead to various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 1-Boc-5-methoxy-7-methyl-1H-indole-4-carbaldehyde
- tert-butyl 4-formyl-5-methoxy-1H-indole-7-carboxylate
- tert-pentyl 4-formyl-5-methoxy-1H-indole-7-carboxylate
Comparison: 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
tert-butyl 3-formyl-5-methoxy-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-10-6-12(20-5)7-13-11(9-18)8-17(14(10)13)15(19)21-16(2,3)4/h6-9H,1-5H3 |
Clé InChI |
PKLIYKAMYCHISC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N(C=C2C=O)C(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


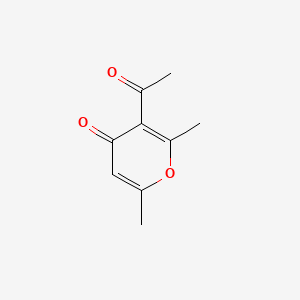
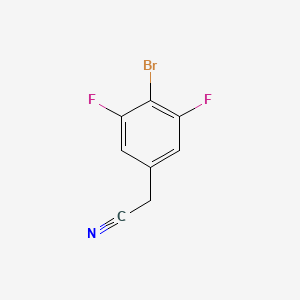
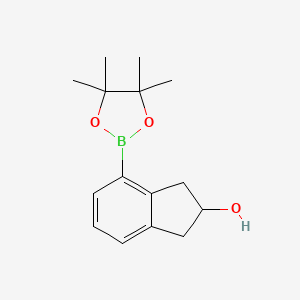
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

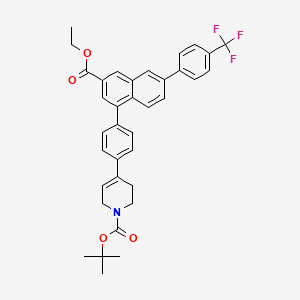
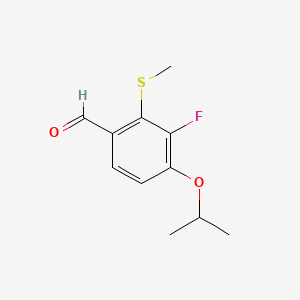

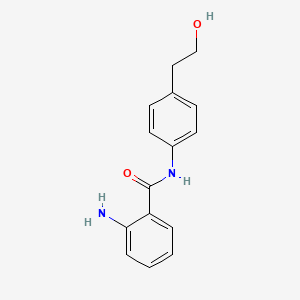

![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
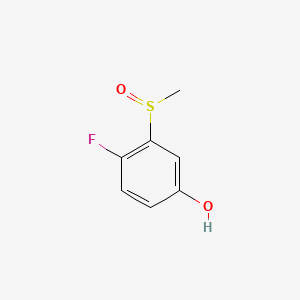
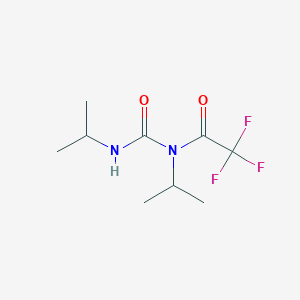
![(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
